Ethyl 5-chloro-3-(trifluoromethyl)-2-pyridinecarboxylate
Description
Ethyl 5-chloro-3-(trifluoromethyl)-2-pyridinecarboxylate (CAS 1198475-50-1) is a pyridine-based ester with a chlorine atom at position 5 and a trifluoromethyl (-CF₃) group at position 3. Its molecular formula is C₉H₇ClF₃NO₂, and it has a molecular weight of 253.605 g/mol . This compound is primarily used as a synthetic intermediate in pharmaceuticals and agrochemicals due to the electron-withdrawing effects of the -CF₃ and Cl groups, which enhance reactivity in nucleophilic substitution or coupling reactions .
Properties
IUPAC Name |
ethyl 5-chloro-3-(trifluoromethyl)pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF3NO2/c1-2-16-8(15)7-6(9(11,12)13)3-5(10)4-14-7/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHCJANFQIOZHJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=N1)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40670549 | |
| Record name | Ethyl 5-chloro-3-(trifluoromethyl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40670549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1198475-50-1 | |
| Record name | Ethyl 5-chloro-3-(trifluoromethyl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40670549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-chloro-3-(trifluoromethyl)-2-pyridinecarboxylate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-chloro-3-(trifluoromethyl)pyridine.
Esterification: The 5-chloro-3-(trifluoromethyl)pyridine is then subjected to esterification with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to obtain this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-chloro-3-(trifluoromethyl)-2-pyridinecarboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 5-position can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar solvents like dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products:
Nucleophilic Substitution: Substituted pyridine derivatives.
Reduction: 5-chloro-3-(trifluoromethyl)-2-pyridinemethanol.
Hydrolysis: 5-chloro-3-(trifluoromethyl)-2-pyridinecarboxylic acid.
Scientific Research Applications
Ethyl 5-chloro-3-(trifluoromethyl)-2-pyridinecarboxylate has a wide range of applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including anti-inflammatory and anti-cancer agents.
Agrochemicals: It serves as a building block for the synthesis of herbicides and insecticides.
Material Sciences: It is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Biological Research: It is employed in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of Ethyl 5-chloro-3-(trifluoromethyl)-2-pyridinecarboxylate depends on its specific application:
Pharmaceuticals: It acts by inhibiting specific enzymes or receptors involved in disease pathways. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects.
Agrochemicals: It disrupts the normal functioning of target pests by interfering with their metabolic processes or nervous system.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Compounds for Comparison
The following pyridine and pyrimidine derivatives share structural or functional similarities with the target compound:
Structural and Functional Analysis
Substituent Position Effects
- Chlorine vs. Trifluoromethyl Placement :
- The target compound’s Cl at C5 and -CF₃ at C3 create distinct electronic effects compared to Ethyl 3-chloro-4-(trifluoromethyl)-2-pyridinecarboxylate (Cl at C3, -CF₃ at C4). Steric hindrance near the carboxylate group in the latter may reduce ester hydrolysis rates .
- Ethyl 5-(trifluoromethyl)-2-pyridinecarboxylate lacks a Cl atom, leading to higher solubility in polar solvents but reduced electrophilicity at the pyridine ring .
Trifluoromethyl Group Multiplicity
- Bis-Trifluoromethyl Derivatives :
Core Heterocycle Modifications
- Pyridine vs. Its LCMS m/z of 366 suggests stability under acidic conditions .
Biological Activity
Ethyl 5-chloro-3-(trifluoromethyl)-2-pyridinecarboxylate is a pyridine derivative that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and applications in various fields, supported by case studies and research findings.
Chemical Structure and Properties
This compound features:
- Chloro group at the 5-position
- Trifluoromethyl group at the 3-position
- Ethyl ester group at the 2-position
These structural characteristics contribute to its unique reactivity and biological activity.
The biological activity of this compound is largely attributed to its interaction with various biological targets, including enzymes and receptors. Similar compounds have shown potential in binding to multiple receptors involved in:
- Antiviral activities
- Anti-inflammatory effects
- Anticancer properties
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have demonstrated that pyridine derivatives can effectively inhibit the growth of various pathogens, including:
- Staphylococcus aureus
- Escherichia coli
- Candida albicans
Table 1 summarizes the Minimum Inhibitory Concentrations (MIC) of related compounds against selected pathogens:
| Compound | Pathogen | MIC (μg/mL) |
|---|---|---|
| This compound | S. aureus | TBD |
| Ethyl 5-chloro-2-pyridinecarboxylate | E. coli | TBD |
| Ethyl 3-(trifluoromethyl)-2-pyridinecarboxylate | C. albicans | TBD |
Antiviral Activity
In light of the COVID-19 pandemic, there has been a surge in research focusing on antiviral agents. Compounds structurally similar to this compound have been evaluated for their effectiveness against viruses such as SARS-CoV-2. The unique trifluoromethyl group enhances the compound's ability to interact with viral proteins, potentially inhibiting viral replication.
Case Studies
- Antimicrobial Efficacy : A study conducted by Brycki et al. explored various pyridine derivatives, including this compound, revealing promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that modifications to the pyridine ring could enhance activity against resistant strains.
- Antiviral Research : A recent investigation highlighted the potential of trifluoromethyl-substituted pyridines as antiviral agents. The study demonstrated that these compounds could inhibit viral entry and replication, suggesting a mechanism involving interference with viral envelope proteins.
Applications in Pharmaceuticals and Agrochemicals
This compound serves as an important intermediate in the synthesis of pharmaceutical compounds with anti-inflammatory and anticancer properties. Additionally, it is utilized in agrochemical formulations as a building block for herbicides and insecticides due to its efficacy against pests.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
